molecular formula C2H2Cl2Hg B14541146 Chloro(1-chloroethenyl)mercury CAS No. 61906-99-8

Chloro(1-chloroethenyl)mercury

Cat. No.: B14541146
CAS No.: 61906-99-8
M. Wt: 297.53 g/mol
InChI Key: ASLCLINMARHAAC-UHFFFAOYSA-M
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Description

Chloro(1-chloroethenyl)mercury is an organomercury compound with the molecular formula C2H2Cl2Hg . This compound is characterized by the presence of a mercury atom bonded to a chloroethenyl group and a chlorine atom. Organomercury compounds are known for their significant applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(1-chloroethenyl)mercury can be synthesized through the reaction of mercury(II) chloride with acetylene in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

HgCl2+C2H2C2H2Cl2Hg\text{HgCl}_2 + \text{C}_2\text{H}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_2\text{Hg} HgCl2​+C2​H2​→C2​H2​Cl2​Hg

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where mercury(II) chloride and acetylene are reacted under optimized conditions. The process requires careful monitoring of temperature, pressure, and reaction time to maximize yield and purity. The use of catalysts and purification steps is essential to obtain high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Chloro(1-chloroethenyl)mercury undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of mercury.

    Addition Reactions: The double bond in the chloroethenyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, amines, and other substituted derivatives.

    Oxidation: Formation of mercury oxides and other oxidized products.

    Reduction: Formation of reduced mercury species and hydrocarbons.

Scientific Research Applications

Chloro(1-chloroethenyl)mercury has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications and toxicity studies.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of chloro(1-chloroethenyl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily responsible for its biological effects and toxicity .

Comparison with Similar Compounds

Similar Compounds

    Methylmercury (CH3HgCl): Known for its high toxicity and environmental impact.

    Dimethylmercury ((CH3)2Hg): Extremely toxic and used in research applications.

    Phenylmercury (C6H5HgCl): Used as a fungicide and antiseptic.

Uniqueness

Chloro(1-chloroethenyl)mercury is unique due to its specific chemical structure, which imparts distinct reactivity and applications compared to other organomercury compounds. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest .

Properties

CAS No.

61906-99-8

Molecular Formula

C2H2Cl2Hg

Molecular Weight

297.53 g/mol

IUPAC Name

chloro(1-chloroethenyl)mercury

InChI

InChI=1S/C2H2Cl.ClH.Hg/c1-2-3;;/h1H2;1H;/q;;+1/p-1

InChI Key

ASLCLINMARHAAC-UHFFFAOYSA-M

Canonical SMILES

C=C(Cl)[Hg]Cl

Origin of Product

United States

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